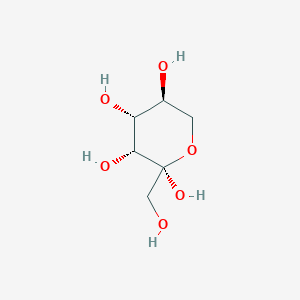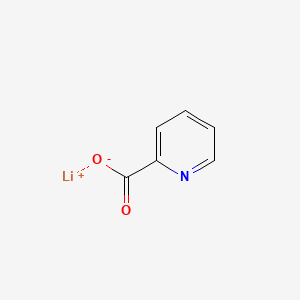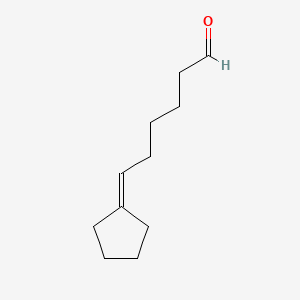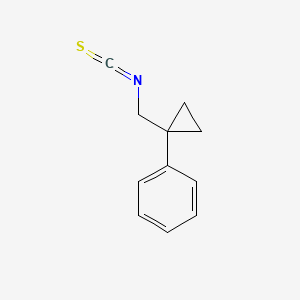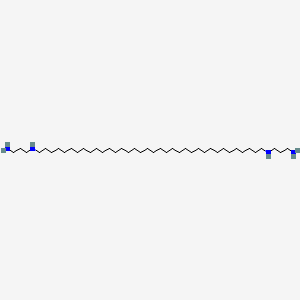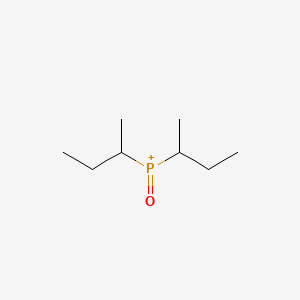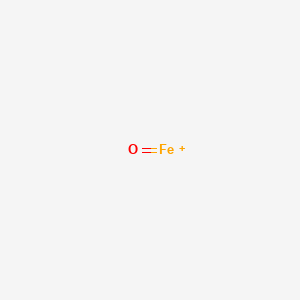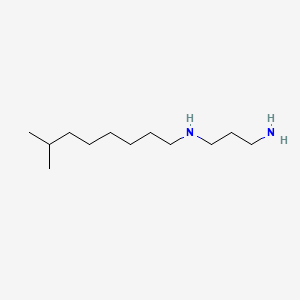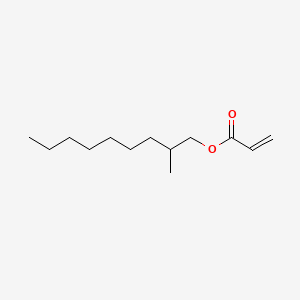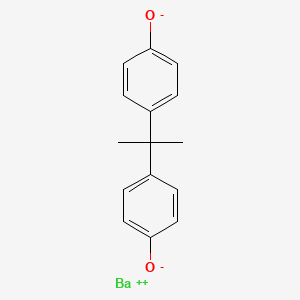
Zinc bis(2-ethylhexyl) dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(2-ethylhexyl) dimaleate is a chemical compound that belongs to the class of organometallic compounds. It is characterized by the presence of zinc, which is bonded to two 2-ethylhexyl groups and two maleate groups. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc oxide with 2-ethylhexylamine and maleic anhydride under controlled conditions.
Industrial Production Methods: The compound is typically produced in a controlled environment to ensure purity and consistency. The reaction involves heating the reactants in a solvent, followed by purification steps to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms zinc oxide.
Reduction: Reduction reactions involve the addition of electrons, resulting in the formation of zinc metal.
Substitution: Substitution reactions can occur, where one or more of the ligands (2-ethylhexyl or maleate groups) are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide
Reduction: Zinc metal
Substitution: Various substituted this compound derivatives
科学研究应用
Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.
Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.
Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.
Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.
作用机制
The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.
Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.
相似化合物的比较
Zinc bis(2-ethylhexyl) dimaleate is compared with other similar compounds to highlight its uniqueness:
Zinc bis(2-ethylhexyl) dithiophosphate: This compound has similar applications but differs in its chemical structure and reactivity.
Zinc bis(2-ethylhexyl) bis(dithiophosphate): Another related compound with distinct properties and uses.
These compounds share similarities in their zinc content and organometallic nature but differ in their ligands and specific applications.
属性
CAS 编号 |
13560-77-5 |
|---|---|
分子式 |
C24H38O8Zn |
分子量 |
519.9 g/mol |
IUPAC 名称 |
zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-; |
InChI 键 |
GRLPGMSOIBAIPK-ATMONBRVSA-L |
手性 SMILES |
CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2] |
规范 SMILES |
CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



